molecular formula C13H15ClN2O2S B3988056 2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)-N-propan-2-ylacetamide

2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)-N-propan-2-ylacetamide

Cat. No.: B3988056
M. Wt: 298.79 g/mol
InChI Key: BSDOAPZCPBMONS-UHFFFAOYSA-N
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Description

2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)-N-propan-2-ylacetamide is a chemical compound that belongs to the class of benzothiazinones This compound is characterized by the presence of a benzothiazine ring, which is a bicyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)-N-propan-2-ylacetamide typically involves the following steps:

    Formation of the Benzothiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiazine ring. This can be achieved through the reaction of 2-aminothiophenol with chloroacetyl chloride under basic conditions.

    Chlorination: The benzothiazine ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

    Acylation: The final step involves the acylation of the chlorinated benzothiazine with isopropylamine and acetic anhydride to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)-N-propan-2-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dihydro derivatives.

    Substitution: The chlorine atom at the 6-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions, resulting in the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies and drug development.

    Medicine: Preliminary studies suggest that the compound may possess antimicrobial and anticancer properties, warranting further investigation for therapeutic applications.

    Industry: The compound can be used as an intermediate in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)-N-propan-2-ylacetamide involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The exact molecular pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)-N-propan-2-ylacetamide can be compared with other benzothiazine derivatives, such as:

    2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid: This compound differs by having a carboxylic acid group instead of the acetamide group.

    2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)-N-ethylacetamide: This compound has an ethyl group instead of the isopropyl group.

    2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)-N-(4-nitrophenyl)acetamide: This compound features a nitrophenyl group, which may impart different chemical and biological properties.

Properties

IUPAC Name

2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S/c1-7(2)15-12(17)6-11-13(18)16-9-5-8(14)3-4-10(9)19-11/h3-5,7,11H,6H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDOAPZCPBMONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1C(=O)NC2=C(S1)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)-N-propan-2-ylacetamide

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